molecular formula C16H21N3O3S B2834682 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide CAS No. 1448072-29-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2834682
CAS No.: 1448072-29-4
M. Wt: 335.42
InChI Key: YSKZEBIPVNWGFM-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a cyclopropyl group and a methyl group, linked via a methylene bridge to a 2-ethoxybenzenesulfonamide moiety. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. The ethoxy group on the benzene ring may enhance lipophilicity, while the cyclopropyl substituent could influence steric and electronic interactions. Structural analogs often vary in substituents on the pyrazole, benzenesulfonamide, or bridging groups, leading to differences in physicochemical and pharmacological profiles .

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-3-22-15-6-4-5-7-16(15)23(20,21)17-11-13-10-14(12-8-9-12)19(2)18-13/h4-7,10,12,17H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKZEBIPVNWGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group. The final step involves the sulfonation of the benzene ring and the attachment of the ethoxy group.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Sulfonation and Ethoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anti-cancer agents.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as a precursor in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The target compound’s sulfonamide group distinguishes it from acetamide or aniline derivatives (e.g., ’s benzimidazole-based compounds B1 and B8).

Substituent Effects

  • Pyrazole vs.
  • Cyclopropyl Group : The cyclopropyl substituent on the pyrazole introduces steric hindrance and conformational rigidity, which may limit rotational freedom compared to bulkier substituents (e.g., bromophenyl groups in ’s compound 9a).
  • Ethoxy vs.

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystal packing (), differ between sulfonamides and acetamides. The sulfonamide’s NH and SO₂ groups can form robust hydrogen-bonded networks (e.g., R₂²(8) motifs), whereas acetamides rely on weaker C=O···H interactions. This may explain differences in solubility or melting points between the target compound and analogs like 9a () .

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Hydrogen-Bonding Features
Target Compound Pyrazole Cyclopropyl, ethoxy sulfonamide SO₂NH (strong donor/acceptor)
B1 () Benzimidazole Methoxy aniline NH (moderate donor)
B8 () Benzimidazole Acetamide C=O (acceptor)
9a () Oxetan Bromophenyl, acetamide C=O, NH (weak/moderate)

Research Findings and Implications

While direct pharmacological or crystallographic data for the target compound are absent in the provided evidence, insights can be extrapolated:

  • Synthetic Accessibility : The cyclopropyl group may complicate synthesis compared to simpler alkyl substituents (e.g., methyl in B1), requiring specialized reagents or conditions.
  • Biological Activity : Sulfonamides often target carbonic anhydrases or proteases. The ethoxy group’s electron-donating effects could modulate enzyme affinity compared to methoxy analogs.
  • Crystallinity : Strong hydrogen-bonding networks (as in ) might result in higher melting points or reduced solubility compared to acetamide derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxybenzenesulfonamide?

The synthesis typically involves sequential functionalization of the pyrazole core followed by sulfonamide coupling. Key steps include:

  • Cyclopropane introduction : Using cyclopropanation reagents under controlled temperatures (0–5°C) to avoid ring-opening side reactions.
  • Sulfonamide coupling : Reacting 2-ethoxybenzenesulfonyl chloride with the pyrazole-methylamine intermediate in anhydrous dichloromethane, with triethylamine as a base.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Critical parameters include solvent polarity (to stabilize intermediates) and inert atmospheres to prevent oxidation of the cyclopropyl group .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemperature (°C)Yield (%)
CyclopropanationCH₂I₂, Zn-CuTHF0–565–75
Sulfonamide Coupling2-ethoxybenzenesulfonyl chloride, Et₃NDCM2580–85

Q. How can the structure of this compound be confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : ¹H/¹³C NMR to verify cyclopropyl (δ 0.5–1.5 ppm), pyrazole (δ 6.0–7.5 ppm), and sulfonamide (δ 3.5–4.0 ppm) signals.
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and isotopic pattern.
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization of bond lengths/angles .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound inform its supramolecular assembly?

Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs. For example:

  • Sulfonamide NH as a donor to ether oxygen (C=O⋯H-N, D descriptor).
  • Pyrazole C-H as a donor to sulfonyl oxygen (S=O⋯H-C, R₂²(8) ring motif). These interactions guide crystal packing predictions and co-crystal design for enhanced solubility .

Table 2 : Hydrogen-Bonding Parameters (Hypothetical Data)

DonorAcceptorDistance (Å)Angle (°)Graph Set
N-H (sulfonamide)O (ethoxy)2.85158D
C-H (pyrazole)O (sulfonyl)3.10145R₂²(8)

Q. How can data contradictions in crystallographic refinement be resolved?

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry space groups.
  • Disorder : Apply PART/SUMP restraints for cyclopropyl or ethoxy groups with partial occupancy.
  • Validation : Cross-check residual density maps (≤0.3 eÅ⁻³) and R-factor convergence (R₁ < 5%) .

Q. What advanced techniques elucidate its binding mechanisms in biological systems?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases).
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis (e.g., Ala-scanning of active sites).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for structure-activity relationship (SAR) optimization .

Methodological Considerations

Q. How to design experiments for assessing its stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-vis light (λ = 254–365 nm) and track photodegradation products by LC-MS.
  • Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds .

Q. What strategies mitigate synthetic challenges like low yields in sulfonamide coupling?

  • Activation : Pre-activate the sulfonyl chloride with DMAP or HOBt.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12h) and improve regioselectivity .

Data Interpretation and Contradictions

Q. How to reconcile discrepancies between computational and experimental binding affinities?

  • Force Field Calibration : Adjust AMBER/CHARMM parameters for sulfonamide torsional angles.
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions.
  • Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-verify results .

Structural and Functional Analogues

Q. What structural analogues of this compound have shown promising bioactivity?

Table 3 : Comparative Bioactivity of Analogues

CompoundModificationTargetIC₅₀ (nM)Reference
Analog A Replacement of cyclopropyl with CF₃Kinase X12 ± 3
Analog B Ethoxy → methoxy substitutionProtease Y45 ± 8

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